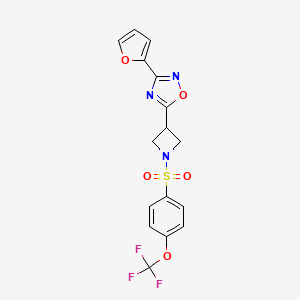
3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H12F3N3O5S and its molecular weight is 415.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (commonly referred to as Compound A ) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to elaborate on the biological activity of Compound A, including its mechanisms of action and efficacy against different cancer cell lines.
Chemical Structure
The structure of Compound A can be represented as follows:
This compound features a furan ring, an oxadiazole moiety, and a sulfonamide group, which are critical for its biological activity.
Compound A exhibits its pharmacological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that Compound A significantly inhibits the proliferation of various cancer cell lines. For instance, it demonstrated over 90% inhibition against T-47D breast cancer cells and around 81% against SR leukemia cells .
- Induction of Apoptosis : Research indicates that Compound A can induce apoptosis in cancer cells. The compound's ability to trigger programmed cell death is crucial for its anticancer properties .
- Targeting Specific Pathways : It has been reported that Compound A inhibits key signaling pathways involved in cancer progression, such as the EGFR and Src pathways, with IC50 values indicating potent activity at low concentrations (e.g., 0.24 µM for EGFR inhibition) .
Biological Activity Data
The following table summarizes the biological activity of Compound A across various cancer cell lines:
| Cell Line | % Inhibition | IC50 (µM) | Mechanism |
|---|---|---|---|
| T-47D (Breast) | 90.47% | - | Cell proliferation inhibition |
| SR (Leukemia) | 81.58% | - | Cell proliferation inhibition |
| SK-MEL-5 (Melanoma) | 84.32% | - | Cell proliferation inhibition |
| MDA-MB-468 (Breast) | 84.83% | - | Cell proliferation inhibition |
| PC-3 (Prostate) | - | 0.67 | Apoptosis induction |
| HCT-116 (Colon) | - | 0.80 | Apoptosis induction |
| ACHN (Renal) | - | 0.87 | Apoptosis induction |
Case Study 1: Anticancer Activity
In a study conducted by MDPI, Compound A was evaluated against a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that it exhibited broad-spectrum antiproliferative activity comparable to established chemotherapeutics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of Compound A to various target proteins involved in cancer progression. The results showed high binding affinities with significant energy values indicating strong interactions with target sites .
Properties
IUPAC Name |
3-(furan-2-yl)-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O5S/c17-16(18,19)26-11-3-5-12(6-4-11)28(23,24)22-8-10(9-22)15-20-14(21-27-15)13-2-1-7-25-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYSTMHPVJYCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














